molecular formula C10H12BrNO B3236351 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1368042-75-4

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3236351
CAS No.: 1368042-75-4
M. Wt: 242.11
InChI Key: GAEIUEFZUZSDOV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C10H12BrNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 6th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method is to react 6-methoxy-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isoquinoline ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 5-substituted-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives.

    Oxidation: Formation of 5-bromo-6-methoxyquinoline.

    Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline or its derivatives

Properties

IUPAC Name

5-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEIUEFZUZSDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNCC2)C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

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